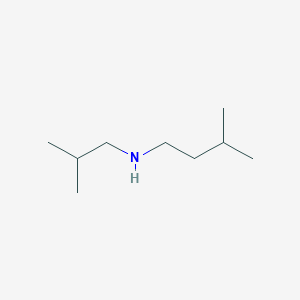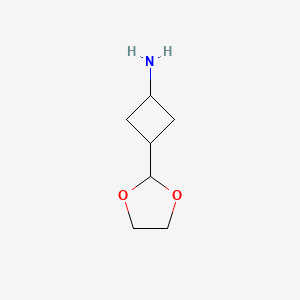![molecular formula C13H14F3NO4 B13508023 4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid CAS No. 287210-84-8](/img/structure/B13508023.png)
4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(Benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyloxycarbonyl-protected amine, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Formation of the butanoic acid moiety: The butanoic acid moiety is formed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of 2-{(benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(Benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used for deprotection.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
Wissenschaftliche Forschungsanwendungen
2-{(Benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, especially those requiring fluorinated motifs for enhanced metabolic stability.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of 2-{(benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The benzyloxycarbonyl group serves as a protecting group that can be removed under specific conditions to reveal the active amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Lacks the benzyloxycarbonyl protecting group and has different reactivity and applications.
N-Benzyloxycarbonyl-2-amino-4,4,4-trifluorobutanoic acid: Similar structure but may differ in the position of the protecting group.
4,4,4-Trifluorobutyric acid: Lacks the amino and benzyloxycarbonyl groups, resulting in different chemical properties and uses.
Uniqueness
2-{(Benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid is unique due to the combination of its trifluoromethyl group, benzyloxycarbonyl-protected amine, and butanoic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and the ability to undergo specific chemical reactions, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
287210-84-8 |
|---|---|
Molekularformel |
C13H14F3NO4 |
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H14F3NO4/c1-17(10(11(18)19)7-13(14,15)16)12(20)21-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
CTYWDXNXKHHHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(CC(F)(F)F)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















